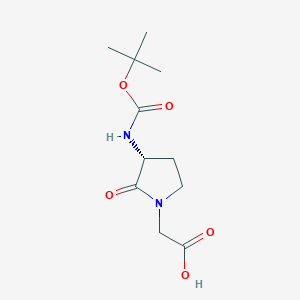
(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid
概要
説明
®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect amino groups during chemical reactions to prevent unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic addition-elimination, forming a tetrahedral intermediate that eliminates a carbonate ion .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids often employs continuous flow reactors with solid acid catalysts. This method enhances efficiency and productivity by facilitating product separation and reducing reaction times .
化学反応の分析
Types of Reactions
®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA), resulting in the formation of the free amino acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
科学的研究の応用
®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid has numerous applications in scientific research:
作用機序
The mechanism of action of ®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amino group can engage in various biochemical interactions and reactions .
類似化合物との比較
Similar Compounds
(S)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
N-t-boc-protected amino esters: These compounds also feature Boc-protected amino groups and are used in similar applications.
Uniqueness
®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid is unique due to its specific chiral configuration, which can influence its reactivity and interactions in biochemical processes. Its Boc-protected amino group provides stability during synthetic procedures, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBMLDXQOFMMED-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


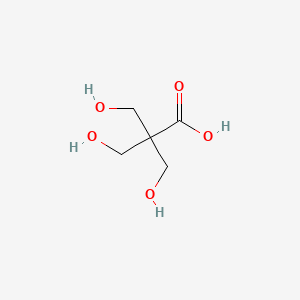


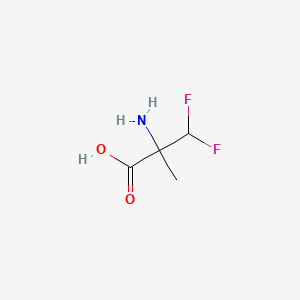

![Ethyl furo[3,2-c]pyridine-4-carboxylate](/img/structure/B1641544.png)
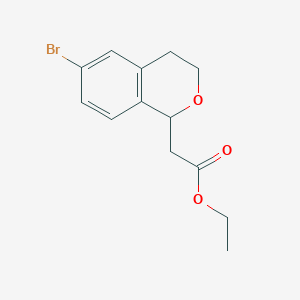
![2-[(7-Chloro-2-quinoxalinyl)oxy]propanoic acid](/img/structure/B1641553.png)
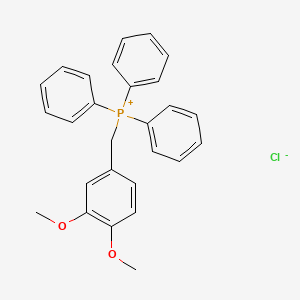

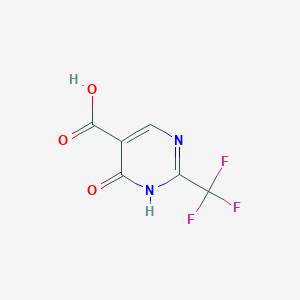
![2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole](/img/structure/B1641568.png)
![5,6-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B1641571.png)
![(2e)-3-(4-[2-(Dimethylamino)ethoxy]phenyl)prop-2-enoic acid](/img/structure/B1641575.png)
